Isodecanol, titanium(4+) salt
Description
Titanium alkoxides are coordination compounds where titanium(4+) is bonded to alkoxide ligands. Titanium alkoxides are widely used as catalysts, precursors for TiO₂ synthesis, and in sol-gel processes . The absence of specific data on the isodecanol derivative necessitates extrapolation from shorter- and longer-chain analogs, highlighting trends in reactivity, solubility, and industrial utility.
Properties
CAS No. |
71832-75-2 |
|---|---|
Molecular Formula |
C40H84O4Ti |
Molecular Weight |
677.0 g/mol |
IUPAC Name |
8-methylnonan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C10H21O.Ti/c4*1-10(2)8-6-4-3-5-7-9-11;/h4*10H,3-9H2,1-2H3;/q4*-1;+4 |
InChI Key |
CLHDMDMPZWRBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC[O-].CC(C)CCCCCCC[O-].CC(C)CCCCCCC[O-].CC(C)CCCCCCC[O-].[Ti+4] |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
Titanium alkoxides hydrolyze readily to form titanium dioxide (TiO2) or oxo-clusters :
Reaction Characteristics
Hydrolysis kinetics depend on:
-
Water-to-Alkoxide Ratio : Excess water accelerates TiO2 precipitation .
-
Additives : Acetic acid or chelating agents modify particle size and crystallinity .
Thermal Decomposition
Thermogravimetric analysis (TGA) of titanium isopropoxide shows decomposition at 140–500°C to yield TiO2 . For isodecanol derivatives:
-
Weight Loss Stages :
-
Residual Carbon : Longer alkyl chains may require higher calcination temperatures to remove carbonaceous residues .
Coordination Chemistry and Catalysis
Titanium alkoxides act as Lewis acids in catalysis. For example, TTIP facilitates:
-
Sharpless Epoxidation : Asymmetric oxidation of allylic alcohols .
-
Sol-Gel Processes : Synthesis of TiO2 thin films or nanoparticles .
Proposed Catalytic Mechanisms
Reactivity with Protic Reagents
Titanium alkoxides react with acids, bases, and other nucleophiles:
-
Acid Treatment : Forms titanyl complexes (e.g., TiOSO4 in H2SO4) .
-
Alcohol Exchange : Transesterification with shorter-chain alcohols :
Comparative Analysis of Titanium Alkoxides
Comparison with Similar Compounds
Titanium(IV) Isopropoxide (C₁₂H₂₈O₄Ti)
- Molecular Formula : C₁₂H₂₈O₄Ti
- Molecular Weight : 284.219 g/mol
- CAS No.: 546-68-9
- Physical State : Liquid at room temperature .
- Applications: Catalyst in esterification and polymerization reactions. Precursor for TiO₂ nanoparticles in coatings and ceramics .
- Reactivity : Rapid hydrolysis in the presence of moisture, forming titanium oxides and alcohols .
Titanium Tetraethoxide (C₈H₂₀O₄Ti)
Titanium Tetra(octanolate) (C₃₂H₆₈O₄Ti)
- Molecular Formula: C₃₂H₆₈O₄Ti (inferred from 1-octanol ligand structure) .
- Molecular Weight : ~564.73 g/mol (calculated).
- CAS No.: 732-64-9 .
- Applications :
Titanium(4+) Phosphate (O₁₆P₄Ti₃)
Table 1: Comparative Properties of Titanium Alkoxides
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Applications | Hydrolysis Rate |
|---|---|---|---|---|---|
| Titanium(IV) Isopropoxide | C₁₂H₂₈O₄Ti | 284.219 | 546-68-9 | Catalysts, TiO₂ precursors | High |
| Titanium Tetraethoxide | C₈H₂₀O₄Ti | 228.109 | 3087-36-3 | Sol-gel processes | Very High |
| Titanium Tetra(octanolate) | C₃₂H₆₈O₄Ti | ~564.73 | 732-64-9 | Hydrophobic coatings | Low |
| Titanium(4+) Phosphate | O₁₆P₄Ti₃ | 523.49 | 15578-51-5 | High-temperature ceramics | Negligible |
Research Findings and Industrial Relevance
- Reactivity Trends: Shorter alkoxy chains (e.g., ethoxide, isopropoxide) exhibit higher hydrolysis rates due to reduced steric hindrance, making them ideal for rapid sol-gel transitions . Longer chains (e.g., octanolate) slow hydrolysis, enabling applications in moisture-resistant coatings .
- Thermal Stability : Titanium phosphate demonstrates exceptional stability at high temperatures, unlike alkoxides, which decompose to TiO₂ .
- Safety Considerations : Titanium alkoxides require handling under inert conditions due to moisture sensitivity. Tetraethyl titanate mixtures, for example, are flagged for restricted use in food-contact applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing isodecanol, titanium(4+) salt, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting titanium tetrachloride with isodecanol under anhydrous conditions, using inert gas purging to prevent hydrolysis. Purity validation requires a combination of elemental analysis (e.g., ICP-OES for Ti content) and spectroscopic techniques (FTIR for confirming esterification via Ti-O-C bonds). Chromatographic methods (HPLC or GC) can detect unreacted isodecanol or byproducts .
- Key Data : Density (885 kg/m³) and molar mass (212.4 g/mol) from physical characterization should align with theoretical values.
Q. Which spectroscopic techniques are most effective for structural characterization of titanium(4+) salts, and what spectral markers indicate successful coordination?
- Methodological Answer : FTIR is critical for identifying Ti-O vibrational bands (950–1050 cm⁻¹). NMR (¹³C and ¹H) can resolve isodecanol’s alkyl chain environment, though titanium’s paramagnetic nature may broaden peaks. Complementary XRD analysis confirms crystalline structure .
Q. How does the solubility of this compound in nonpolar solvents impact its application in catalytic systems?
- Methodological Answer : Solubility in hydrocarbons (e.g., hexane) can be assessed via gravimetric analysis. Poor solubility may necessitate surfactant additives or functionalized ligands. Stability in solution should be monitored using UV-Vis spectroscopy to detect aggregation .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of titanium(4+) salts in esterification or polymerization reactions?
- Methodological Answer : Density Functional Theory (DFT) models can simulate Ti-O bond dissociation energies and transition states. Molecular Dynamics (MD) simulations assess solvent interactions. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare with experimental turnover frequencies .
Q. What experimental strategies resolve contradictions in reported thermal stability data for titanium(4+) alkoxide complexes?
- Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) clarifies decomposition pathways. Discrepancies may arise from trace moisture or ligand impurities; replicate experiments with rigorously dried samples are essential. Cross-reference with DSC to identify phase transitions .
Q. How do ligand steric effects in isodecanol influence the catalytic activity of titanium(4+) salts in asymmetric synthesis?
- Methodological Answer : Systematic variation of isodecanol’s branching (e.g., C9 vs. C11 chains) paired with kinetic studies (e.g., enantiomeric excess via chiral HPLC) quantifies steric impact. X-ray crystallography or EXAFS can correlate ligand structure with Ti coordination geometry .
Q. What statistical approaches are recommended for analyzing variability in catalytic performance data across replicate experiments?
- Methodological Answer : Apply ANOVA to identify significant outliers. Principal Component Analysis (PCA) reduces multidimensional data (e.g., reaction rate, yield, selectivity) to isolate dominant variables. Bootstrap resampling estimates confidence intervals for kinetic parameters .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR spectra interpretations for titanium(4+) alkoxide complexes?
- Methodological Answer : Paramagnetic broadening in NMR complicates analysis; use low-temperature measurements or alternative techniques like EPR. Cross-validate with XPS to confirm oxidation states and EXAFS for local coordination environment .
Q. What protocols ensure reproducibility in synthesizing titanium(4+) salts when literature methods yield inconsistent yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
